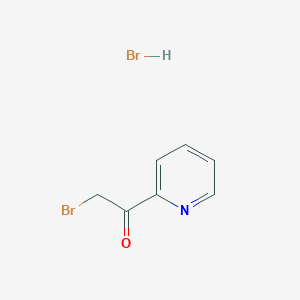

2-(Bromoacetyl)pyridine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73994. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-1-pyridin-2-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKVUGZUYJUSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379909 | |

| Record name | 2-(Bromoacetyl)pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17570-98-8 | |

| Record name | 17570-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromoacetyl)pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Bromoacetyl)pyridine Hydrobromide (CAS 17570-98-8): Synthesis, Reactivity, and Applications in Covalent Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-(bromoacetyl)pyridine hydrobromide. It moves beyond a simple cataloging of properties to provide an in-depth understanding of its synthesis, core reactivity, and strategic applications, particularly in the burgeoning field of targeted covalent inhibitors.

Introduction: A Versatile Tool for Covalent Targeting

This compound is a bifunctional reagent of significant interest in chemical biology and pharmaceutical sciences.[1] As an α-haloketone, its primary utility stems from the electrophilic bromoacetyl moiety, which can form stable covalent bonds with nucleophilic residues on proteins.[2][3] This reactivity, combined with the structural and electronic properties of the pyridine ring, makes it an invaluable building block for creating highly specific enzyme inhibitors, chemical probes, and other complex bioactive molecules.[1][4][5] This document elucidates the key technical aspects of this compound, providing both foundational knowledge and actionable protocols to empower its effective use in a research setting.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its successful application. This compound is typically an off-white to light brown crystalline powder.[1][6][7] The hydrobromide salt form enhances its stability and simplifies handling compared to the free base.

| Property | Value | Reference(s) |

| CAS Number | 17570-98-8 | [6][8] |

| Molecular Formula | C₇H₇Br₂NO | [6][9] |

| Molecular Weight | 280.94 g/mol | [8][9] |

| IUPAC Name | 2-bromo-1-(pyridin-2-yl)ethanone;hydrobromide | [8] |

| Synonyms | 2-bromo-1-(2-pyridinyl)ethanone hydrobromide, 2-(2-Bromoethanoyl)pyridine hydrobromide | [10][11] |

| Melting Point | 192-205 °C (decomposition may occur) | [6][7][12] |

| Appearance | Off-white to light brown crystalline powder | [1][6] |

| Solubility | Soluble in polar solvents like ethanol and acetic acid. | [12] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Hygroscopic and light-sensitive. | [1][6][7][12][13] |

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are critical first steps for any research application. The most common laboratory-scale synthesis involves the α-bromination of 2-acetylpyridine.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-(Bromoacetyl)pyridine HBr.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[6][14] The causality behind this specific method is rooted in controlling the electrophilic addition of bromine. The HBr/acetic acid medium serves both to protonate the pyridine ring, modulating its electronic properties, and to provide a bromide-rich environment, while the staged temperature increases ensure the reaction proceeds to completion without excessive side-product formation.

-

Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, charge a solution of 30% hydrobromic acid in acetic acid (12 mL).

-

Reactant Addition: Add 2-acetylpyridine (3 g, 24.8 mmol) to the acidic solution and cool the mixture to 15°C using an ice bath.[6][14]

-

Bromination: Slowly add bromine (1.52 mL, 9.72 mmol) dropwise via the dropping funnel, ensuring the temperature is maintained at 15°C.[6][14] This slow addition is crucial to prevent a runaway reaction and the formation of dibrominated byproducts.

-

Reaction Progression: After the addition is complete, warm the mixture to 40°C and stir for 1 hour. Subsequently, increase the temperature to 75°C and stir for an additional hour.[6][14]

-

Product Isolation: Cool the reaction mixture to 20°C. Add diethyl ether (30 mL) to precipitate the product. Diethyl ether is used as an anti-solvent; the ionic hydrobromide salt is insoluble in it, leading to its precipitation out of the acetic acid solution.

-

Purification: Stir the resulting slurry for 30 minutes at 20°C. Collect the yellow precipitate by filtration, wash it with a small volume of cold diethyl ether (10 mL) to remove residual acetic acid and unreacted starting materials, and dry under vacuum.[6][14]

Analytical Characterization

-

Purity Assessment: The purity of the final product should be confirmed to be ≥99% by High-Performance Liquid Chromatography (HPLC).[1]

-

Structural Verification: The identity of the compound must be verified using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the correct molecular structure and mass.

Section 3: Core Reactivity - The Mechanism of Covalent Modification

The utility of this compound in drug discovery lies in its ability to function as a targeted covalent modifier. The carbon atom alpha to both the carbonyl group and the bromine atom is highly electrophilic. It readily undergoes a bimolecular nucleophilic substitution (S_N_2) reaction with nucleophilic amino acid side chains.

Caption: General S_N_2 mechanism for protein modification.

The primary targets on proteins are "soft" nucleophiles, with cysteine being the most common due to the high nucleophilicity of its thiol side chain. However, reactions with other residues like lysine, histidine, and tyrosine are also possible, expanding the scope of potential protein targets beyond those with accessible cysteines.[2] The specificity of the modification is driven by the non-covalent interactions between the pyridine scaffold and the protein's binding pocket, which pre-orients the reactive bromoacetyl group near the target nucleophile.

Section 4: Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a cornerstone reagent in several advanced research areas.

-

Targeted Covalent Inhibitors (TCIs): This is arguably the most impactful application. By incorporating the 2-(acetyl)pyridine scaffold into a ligand designed to bind non-covalently to a specific protein target, the bromoacetyl "warhead" can be positioned to react with a nearby nucleophile. This results in an irreversible, covalent bond, which can offer advantages in potency, duration of action, and overcoming drug resistance mechanisms.[3]

-

Chemical Probes and Activity-Based Protein Profiling (ABPP): The reagent can be used to develop chemical probes to identify and characterize enzyme function within complex biological systems. By attaching a reporter tag (like a fluorophore or biotin) to the pyridine ring, researchers can covalently label active enzymes, enabling their detection and quantification.

-

Intermediate for Heterocyclic Synthesis: Beyond its direct use, it serves as a key intermediate in organic synthesis for constructing more complex molecules, such as imidazo[1,2-a]pyridine derivatives, which are themselves prevalent scaffolds in medicinal chemistry.[12]

Section 5: Experimental Protocol - Covalent Labeling of a Model Protein

This protocol provides a self-validating workflow for assessing the covalent modification of a target protein in vitro. The inclusion of analytical steps like mass spectrometry is crucial for confirming the success and specificity of the labeling reaction.

Protein Labeling Workflow

Caption: Experimental workflow for covalent labeling and analysis.

Step-by-Step Labeling Protocol

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. The use of a fresh solution is critical as α-haloketones can hydrolyze in the presence of ambient moisture.

-

Protein Preparation: Prepare a solution of the target protein (e.g., 10 µM) in a suitable, non-nucleophilic buffer such as phosphate-buffered saline (PBS) at pH 7.4. Avoid buffers containing primary amines (like Tris) or thiols.

-

Labeling Reaction: Add the reagent stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM for a 10-fold molar excess). Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Quenching: Stop the reaction by adding a high concentration of a quenching agent, such as dithiothreitol (DTT) to a final concentration of 10 mM. This will consume any unreacted this compound.

-

Confirmation of Covalent Modification:

-

Intact Protein Mass Spectrometry: The primary method for validation. Analyze the quenched reaction mixture by LC-MS. A successful reaction will show a new peak corresponding to the mass of the protein plus the mass of the acetylpyridine moiety (Mass of protein + 120.04 Da).

-

Tryptic Digest and LC-MS/MS: To identify the specific site of modification, the labeled protein can be digested with trypsin and analyzed by LC-MS/MS. The resulting data is searched for peptide fragments containing the expected mass shift on a nucleophilic residue.[15]

-

Section 6: Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16] As an alkylating agent, it should be handled with care to avoid direct contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.[16]

-

Handling: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[16] Avoid creating dust.[16]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[6][13] It is hygroscopic and should be protected from moisture and light.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful and enabling tool for modern drug discovery and chemical biology. Its well-defined reactivity, coupled with a synthetically tractable scaffold, allows for the rational design of sophisticated covalent probes and inhibitors. By understanding its properties, synthesis, mechanism of action, and proper handling, researchers can confidently leverage this reagent to interrogate complex biological systems and develop next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 17570-98-8 [chemicalbook.com]

- 7. 17570-98-8 | CAS DataBase [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 17570-98-8 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. 17570-98-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. scbt.com [scbt.com]

- 12. Buy this compound (EVT-327196) | 17570-98-8 [evitachem.com]

- 13. 17570-98-8|this compound|BLD Pharm [bldpharm.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-(Bromoacetyl)pyridine Hydrobromide: A Cornerstone Reagent in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(Bromoacetyl)pyridine hydrobromide, a pivotal reagent in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and chemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its versatile applications. Particular emphasis is placed on its role as a key building block for the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in the development of novel antiviral and anti-inflammatory therapeutics, including p38 MAPK inhibitors. This guide aims to be a definitive resource, blending theoretical knowledge with practical, actionable protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds is paramount. This compound has emerged as a highly valuable and versatile bifunctional reagent. Its structure, incorporating an electrophilic α-bromoketone and a pyridine ring, allows for the facile and regioselective synthesis of a variety of fused heterocyclic systems.

The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a reliable component in multi-step synthetic pathways.[1] Its primary utility lies in its reaction with 2-aminopyridines to generate the imidazo[1,2-a]pyridine core, a privileged scaffold found in numerous biologically active compounds.[2] This guide will elucidate the fundamental chemistry of this compound and showcase its strategic application in the synthesis of molecules with significant therapeutic potential.

Molecular Structure and Physicochemical Properties

The chemical identity and properties of this compound are fundamental to its reactivity and handling.

Molecular Formula: C₇H₇Br₂NO

Molecular Weight: 280.94 g/mol

IUPAC Name: 2-bromo-1-(pyridin-2-yl)ethanone;hydrobromide

CAS Number: 17570-98-8[3]

Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value | Reference(s) |

| Appearance | Light brown to off-white crystalline powder | [4],[5] |

| Melting Point | 205-207 °C | [6] |

| Solubility | Soluble in polar solvents | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established procedure involving the acid-catalyzed α-bromination of a ketone. This electrophilic substitution reaction proceeds through an enol intermediate, a cornerstone concept in carbonyl chemistry.

Experimental Protocol: Synthesis from 2-Acetylpyridine

This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of this compound with high yield.[4]

Materials:

-

2-Acetylpyridine

-

Bromine (Br₂)

-

30% Hydrobromic acid in acetic acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyridine (1.0 eq) in a 30% solution of hydrobromic acid in acetic acid.

-

Cool the reaction mixture to 15°C in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 15°C.

-

After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour.

-

Subsequently, increase the temperature to 75°C and continue stirring for an additional hour.

-

Cool the reaction mixture to 20°C.

-

Add diethyl ether to precipitate the product.

-

Stir the resulting suspension for 30 minutes at 20°C.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Discussion: Acid-Catalyzed α-Bromination

The synthesis proceeds via an acid-catalyzed enolization of 2-acetylpyridine, followed by an electrophilic attack of bromine.

-

Protonation of the Carbonyl: The carbonyl oxygen of 2-acetylpyridine is protonated by the hydrobromic acid catalyst. This increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

-

Enol Formation: A weak base, such as the bromide ion or another molecule of the ketone, abstracts an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), which is a strong electrophile. This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion intermediate.

-

Deprotonation: A weak base deprotonates the oxonium ion to regenerate the carbonyl group, yielding the final product, 2-(bromoacetyl)pyridine, which is then protonated by the excess HBr to form the hydrobromide salt.

Under acidic conditions, the reaction typically results in mono-bromination because the electron-withdrawing bromine atom deactivates the product towards further enolization.

Spectroscopic Characterization

While a comprehensive set of publicly available, peer-reviewed spectra for this compound is limited, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. Researchers should always confirm the identity and purity of their synthesized material using standard analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (4H, multiplet, ~δ 7.5-8.8 ppm). Due to the protonation of the pyridine nitrogen, these signals will be shifted downfield compared to the free base. - Methylene protons (CH₂Br) (2H, singlet, ~δ 4.5-5.0 ppm). This singlet will be deshielded due to the adjacent electron-withdrawing carbonyl and bromine groups. |

| ¹³C NMR | - Carbonyl carbon (C=O) (~δ 190-200 ppm). - Aromatic carbons of the pyridine ring (~δ 120-155 ppm). - Methylene carbon (CH₂Br) (~δ 30-40 ppm). |

| IR (cm⁻¹) | - Strong carbonyl (C=O) stretching vibration (~1700-1720 cm⁻¹). - C-N and C=C stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹). - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). - C-Br stretching vibration (~500-600 cm⁻¹). |

| Mass Spec. (EI) | The mass spectrum would be expected to show a molecular ion peak for the free base (2-bromoacetylpyridine) at m/z 199 and 201 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.[7] A prominent fragment would likely be the acylium ion [M-Br]⁺. |

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound stems from its ability to act as a versatile precursor for the synthesis of complex heterocyclic molecules.

Synthesis of Imidazo[1,2-a]pyridines: A Gateway to Bioactive Molecules

The most prominent application of this compound is in the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines. This reaction involves the condensation of an α-haloketone with a 2-aminopyridine.

Representative Reaction Scheme:

Caption: General reaction scheme for the synthesis of imidazo[1,2-a]pyridines.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents.[2]

-

Antiviral Agents: A significant body of research has focused on the synthesis of imidazo[1,2-a]pyridine derivatives as potent antiviral agents.[8] These compounds have shown activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[9] The synthesis of these antiviral compounds often utilizes this compound or analogous α-haloketones as key starting materials.[9]

-

p38 MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) is a crucial enzyme in the inflammatory signaling cascade, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[10][11] Many potent and selective p38 MAPK inhibitors are based on the imidazo[1,2-a]pyridine core, which can be synthesized from this compound.[12]

A Versatile Alkylating Agent

Beyond its use in the synthesis of fused heterocycles, the α-bromoketone moiety of this compound makes it an effective alkylating agent for a variety of nucleophiles, including thiols, amines, and carbanions. This reactivity allows for the introduction of the 2-pyridoylmethyl group into diverse molecular frameworks, further expanding its synthetic utility.

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is an irritant and may cause skin, eye, and respiratory irritation.[4] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a powerful and versatile reagent that serves as a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. Its straightforward and high-yielding synthesis, coupled with its predictable reactivity, makes it an indispensable tool for researchers in drug discovery and organic synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable scientists to effectively leverage this key building block in the development of the next generation of therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 17570-98-8 [chemicalbook.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228) [np-mrd.org]

- 6. 17570-98-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties including melting point and solubility of 2-(Bromoacetyl)pyridine hydrobromide.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Bromoacetyl)pyridine Hydrobromide in Synthetic Chemistry and Drug Discovery

This compound is a key reagent in the synthesis of a variety of pharmaceutical and chemical entities. Its utility stems from the presence of a reactive bromoacetyl group attached to a pyridine ring, making it a versatile building block for introducing the pyridinyl moiety into larger molecules. This compound is particularly valuable in the development of novel therapeutic agents, advanced materials, and chemical probes. A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective use in research and development, ensuring reproducibility and scalability of synthetic processes.

Melting Point: A Critical Parameter for Identification and Purity Assessment

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its identity and purity. For this compound, a sharp and well-defined melting point is indicative of a high degree of purity.

Quantitative Data for Melting Point

The experimentally determined melting point of this compound is consistently reported in the range of 205-207 °C. This relatively high melting point is characteristic of an organic salt with a well-ordered crystal lattice structure.

| Physical Property | Value | Source(s) |

| Melting Point | 205-207 °C | [1][2] |

| Appearance | Solid, powder, light brown powder | [1][3] |

| Molecular Formula | C₇H₇Br₂NO | [4][5][6][7][8] |

| Molecular Weight | ~280.94 g/mol | [4][5][6][7][8] |

Experimental Protocol for Melting Point Determination

The determination of the melting point of this compound should be performed using a calibrated melting point apparatus. The following protocol outlines a standard procedure.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The temperature is increased at a steady rate of 1-2 °C per minute.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

-

Small Sample Size: A small sample size minimizes thermal gradients within the sample.

-

Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Visualization of the Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of this compound.

Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis

The solubility of this compound in various solvents is a critical parameter that dictates its utility in different applications, from reaction media to purification and formulation. As an organic salt, its solubility is governed by the principle of "like dissolves like," with a preference for polar solvents.

Qualitative Solubility Profile

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Soluble | As a hydrobromide salt, it is expected to dissociate into ions and be solvated by polar water molecules. Pyridine hydrobromide is known to be soluble in water.[3][9] |

| Ethanol | High | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the salt. |

| Methanol | High | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to be a good solvent for this compound. Pyridine hydrobromide is soluble in methanol. |

| Dimethyl Sulfoxide (DMSO) | High | Likely Soluble | DMSO is a highly polar aprotic solvent that is effective at solvating cations, which should promote the dissolution of the salt. |

| Acetone | Medium | Sparingly Soluble to Insoluble | Acetone has a lower polarity than the other solvents listed and is aprotic, making it a less effective solvent for ionic compounds. |

| Dichloromethane | Low | Insoluble | As a nonpolar solvent, dichloromethane is not expected to effectively solvate the ions of the salt. |

| Diethyl Ether | Low | Insoluble | Diethyl ether is a nonpolar solvent and is therefore a poor choice for dissolving ionic compounds. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol describes a standard and reliable method for determining the solubility of this compound.

Methodology:

-

Solvent Preparation: A known volume of the desired solvent is placed in a sealable container (e.g., a screw-cap vial).

-

Excess Solute Addition: An excess amount of this compound is added to the solvent to create a saturated solution.

-

Equilibration: The container is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is allowed to settle, or the solution is centrifuged to separate the solid and liquid phases.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn.

-

Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

Causality Behind Experimental Choices:

-

Excess Solute: The use of excess solute ensures that the solution becomes saturated, which is the definition of solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.

-

Agitation and Time: Agitation increases the rate of dissolution, and a sufficient equilibration time ensures that the system has reached a true thermodynamic equilibrium.

Visualization of the Solubility Determination Workflow:

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

A comprehensive understanding of the physical properties of this compound, particularly its melting point and solubility, is essential for its effective application in research and development. The well-defined melting point serves as a reliable indicator of purity, while an understanding of its solubility profile guides the selection of appropriate solvents for synthesis, purification, and formulation. The experimental protocols provided herein offer a robust framework for the accurate determination of these critical parameters, ensuring the integrity and reproducibility of scientific endeavors involving this versatile chemical intermediate.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine hydrobromide perbromide, tech. 90% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 17570-98-8 [chemicalbook.com]

- 6. This compound | 17570-98-8 [sigmaaldrich.com]

- 7. 17570-98-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 17570-98-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. Pyridine hydrobromide | 18820-82-1 [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(Bromoacetyl)pyridine Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of α-Halo Ketones

In the landscape of modern organic synthesis and medicinal chemistry, α-haloketones stand out as exceptionally versatile intermediates. Their dual electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—render them powerful building blocks for constructing a wide array of heterocyclic compounds, which form the core of countless pharmaceutical agents. 2-(Bromoacetyl)pyridine, in its stable hydrobromide salt form, is a prime example of such a key intermediate. Its strategic value lies in its ability to readily react with nucleophiles, enabling the facile construction of substituted pyridine derivatives integral to the development of novel therapeutics. This guide provides a comprehensive, field-tested methodology for the synthesis of 2-(bromoacetyl)pyridine hydrobromide from 2-acetylpyridine, grounded in mechanistic understanding and practical, safety-conscious execution.

The Chemical Rationale: Mechanism of Acid-Catalyzed Bromination

The conversion of 2-acetylpyridine to its α-bromo derivative is not a mere mixing of reagents; it is a controlled electrophilic substitution at the α-carbon, facilitated by an acidic catalyst. The choice of a hydrobromic acid (HBr) and acetic acid medium is deliberate and crucial for the reaction's success.

The Causality Behind the Conditions:

-

Protonation and Activation: The reaction commences with the protonation of the most basic site, the pyridine nitrogen, by HBr. This protonation serves a dual purpose: it renders the starting material soluble in the polar acidic medium and enhances the electrophilicity of the carbonyl carbon.

-

Enolization is Key: The α-bromination of a ketone proceeds via its enol or enolate form. Under the strongly acidic conditions of this protocol, the reaction proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form. This step is often the rate-determining step of the reaction.[1]

-

Electrophilic Attack: The electron-rich double bond of the enol tautomer then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). Bromine is a soft electrophile, perfectly suited for this reaction. This attack forms a new carbon-bromine bond at the α-position and regenerates the protonated carbonyl, leading to the final product. The use of HBr in the reaction medium helps to suppress side reactions, such as bromination on the pyridine ring, by ensuring the ring is deactivated through protonation.[1]

Experimental Protocol: From Reagents to Product

This section details a robust and high-yielding procedure for the synthesis of this compound. Adherence to the specified conditions and safety protocols is paramount for a successful and safe outcome.

Reagent and Equipment Specifications

Quantitative data for the synthesis is summarized in the table below.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Acetylpyridine | C₇H₇NO | 121.14 | 3.0 g | 24.8 | Starting Material |

| Bromine | Br₂ | 159.81 | 1.52 mL (4.86 g) | 30.4 | Brominating Agent |

| 30% HBr in Acetic Acid | HBr/CH₃COOH | - | 12 mL | - | Solvent & Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 40 mL | - | Anti-solvent for Precipitation |

| Round-bottom flask | - | - | 100 mL | - | Reaction Vessel |

| Magnetic stirrer & stir bar | - | - | 1 | - | Agitation |

| Dropping funnel | - | - | 1 | - | Controlled Reagent Addition |

| Ice bath & Heating mantle | - | - | 1 each | - | Temperature Control |

| Buchner funnel & filter paper | - | - | 1 set | - | Product Filtration |

Step-by-Step Synthesis Workflow

The entire experimental process is visualized in the workflow diagram below.

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Procedure

-

Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Dissolution: Charge the flask with 2-acetylpyridine (3 g, 24.8 mmol) and 30% hydrobromide in acetic acid (12 mL). Stir the mixture until the starting material is fully dissolved.[2][3]

-

Initial Cooling: Cool the reaction vessel to 15°C using an ice-water bath.

-

Bromine Addition: Slowly add bromine (1.52 mL, 30.4 mmol) dropwise to the stirring solution over a period of 20-30 minutes. Maintain the internal temperature at or below 15°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and warm the reaction mixture to 40°C. Allow it to stir at this temperature for 1 hour.[2][3]

-

Heating: Subsequently, increase the temperature to 75°C and maintain stirring for an additional hour to ensure the reaction goes to completion.[2][3]

-

Product Precipitation: Cool the reaction mixture to 20°C. Add diethyl ether (30 mL) to the flask. The product is insoluble in ether and will precipitate out as a yellow solid.

-

Isolation: Stir the resulting slurry at 20°C for 30 minutes to maximize precipitation.[2][3]

-

Purification: Collect the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with a small portion of cold diethyl ether (10 mL) to remove residual acetic acid and unreacted bromine.

-

Drying: Dry the product under vacuum to yield this compound. The expected yield is typically very high, in the range of 95-98%.[2][3]

Troubleshooting and Optimization

Even robust protocols can encounter issues. Understanding potential pitfalls is key to efficient problem-solving.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient acid catalyst concentration. 2. Reaction temperature too low or time too short. 3. Inactive/degraded bromine. | 1. Ensure the HBr/acetic acid solution is of the correct concentration.[1] 2. Adhere to the specified temperature profile (40°C then 75°C) and reaction times.[1] 3. Use fresh, pure bromine. |

| Dibrominated Byproduct | 1. Excess bromine was used. 2. Prolonged reaction time at elevated temperature. | 1. Carefully control the stoichiometry of bromine. A slight excess is acceptable, but large excesses should be avoided.[1] 2. Monitor reaction progress by TLC if possible to avoid over-reaction. |

| Ring-Brominated Byproduct | Reaction conditions favor electrophilic aromatic substitution. | The specified protocol using HBr/acetic acid strongly favors α-bromination by protonating the pyridine ring, thus deactivating it. Adhering to this acidic medium is the best way to prevent this side reaction.[1] |

A Culture of Safety: Handling Hazardous Reagents

This synthesis involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton for bromine).[4]

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood to prevent inhalation of highly toxic and corrosive bromine and HBr vapors.

-

Bromine Handling: Bromine is a strong oxidizing agent, extremely corrosive, and toxic upon inhalation or skin contact.[5][6] It can cause severe, slow-healing burns. Handle it with extreme care, using glass or Teflon-lined equipment.[5] Ensure a neutralizing agent (e.g., sodium thiosulfate solution) is readily available for spills.

-

HBr/Acetic Acid: The 30% HBr in acetic acid solution is highly corrosive and will cause severe burns upon contact. Avoid breathing the vapors.

-

Waste Disposal: All chemical waste, including residual reaction mixtures and solvent washes, must be disposed of according to institutional and local environmental regulations for halogenated organic waste.

By integrating a deep understanding of the reaction mechanism with a meticulous and safety-conscious approach to the experimental work, researchers can reliably and safely synthesize high-purity this compound, a valuable precursor for further discovery and development.

References

An In-depth Technical Guide to the Reactivity and Synthetic Utility of the α-Bromoketone Group

Abstract

The α-bromoketone moiety is a cornerstone functional group in modern organic synthesis, prized for its unique electronic properties and versatile reactivity. The strategic placement of a bromine atom adjacent to a carbonyl group creates a highly activated system with two proximate electrophilic centers, enabling a diverse array of chemical transformations.[1] This guide provides an in-depth exploration of the core principles governing the reactivity of α-bromoketones. We will delve into the mechanistic underpinnings of their canonical reactions, including nucleophilic substitutions, eliminations, and the iconic Favorskii rearrangement. Furthermore, this document will highlight their pivotal role as building blocks in the synthesis of complex molecules, particularly heterocycles, and their emerging applications in the field of drug development and bioconjugation. This work is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic intermediate.

The Electronic Basis of α-Bromoketone Reactivity

An α-bromoketone is characterized by a bromine atom attached to the carbon atom immediately adjacent (the α-position) to a carbonyl group.[2] This specific arrangement is not merely additive; the two functional groups synergistically influence the molecule's reactivity. The primary factors are:

-

Inductive Effect: The electron-withdrawing nature of the carbonyl group polarizes the Cα-C bond. This effect is compounded by the electronegative bromine atom, which strongly polarizes the Cα-Br bond. The result is a significant partial positive charge (δ+) on the α-carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.[2][3]

-

Orbital Interactions: Advanced molecular orbital theory explains that the high-energy, non-bonding electrons of the carbonyl oxygen can interact with the antibonding orbital of the C-Br bond (σ). This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) associated with the σ(C-Br) bond, making it more accessible for a nucleophile's Highest Occupied Molecular Orbital (HOMO) to attack.[4] This orbital overlap significantly accelerates the rate of nucleophilic substitution compared to analogous alkyl bromides.[4][5]

-

Acidity of α'-Protons: The electron-withdrawing capacity of both the carbonyl and the bromo-substituted carbon increases the acidity of any protons on the adjacent carbon (the α'-position). This facilitates their removal by a base, leading to the formation of an enolate intermediate, which is a key step in several important reactions.[6][7]

The interplay of these effects dictates the primary reaction pathways available to α-bromoketones, which can be broadly categorized and are summarized in the diagram below.

Caption: Core reactivity pathways of the α-bromoketone functional group.

Key Transformations and Mechanistic Insights

Nucleophilic Substitution (Sₙ2)

The enhanced electrophilicity of the α-carbon makes it an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles, including amines, thiols, azides, and carbanions, can readily displace the bromide ion. This reaction is a cornerstone of synthetic chemistry, particularly for building molecular complexity and forming heterocyclic rings.[3]

Causality in Experimental Choices: The choice of solvent is critical. Polar aprotic solvents like DMF or acetone are often preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus maximizing its reactivity. The reaction proceeds with inversion of stereochemistry if the α-carbon is a chiral center, a hallmark of the Sₙ2 mechanism.

This high reactivity has been harnessed in the development of targeted covalent inhibitors in drug discovery, where a nucleophilic residue (e.g., cysteine) in a protein's active site attacks the α-bromoketone warhead, forming a permanent covalent bond.

Base-Induced Elimination

When an α-bromoketone is treated with a non-nucleophilic, sterically hindered base, an E2 elimination reaction can occur to yield an α,β-unsaturated ketone.[8][9] This transformation is synthetically valuable for introducing conjugation into a molecular system.

Causality in Experimental Choices: A hindered base, such as pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is crucial.[8] These bases are strong enough to deprotonate the α'-carbon but are too bulky to act as competing nucleophiles at the α-carbon. The reaction is typically heated to favor the elimination pathway over substitution. This method is a reliable way to synthesize enones, which are themselves versatile intermediates in Michael additions and Diels-Alder reactions.[8][10]

The Favorskii Rearrangement

Perhaps the most iconic reaction of this functional group is the Favorskii rearrangement. It involves the treatment of an α-haloketone (with at least one α'-hydrogen) with a base (typically an alkoxide or hydroxide) to form a rearranged carboxylic acid derivative (an ester or acid, respectively).[7][11] For cyclic α-bromoketones, this reaction results in a ring contraction, providing a powerful method for synthesizing strained ring systems.[7][11][12]

Mechanistic Insight: The generally accepted mechanism proceeds through a cyclopropanone intermediate.[7][13]

-

Enolate Formation: The base abstracts an acidic α'-proton to form an enolate.[6][12]

-

Intramolecular Sₙ2: The enolate attacks the α-carbon, displacing the bromide ion to form a bicyclic or spiro-fused cyclopropanone intermediate.[7][12]

-

Nucleophilic Attack: The nucleophile (alkoxide or hydroxide) attacks the carbonyl carbon of the strained cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the cyclopropane ring. The ring opens in a way that forms the more stable carbanion, which is then protonated by the solvent to yield the final product.[7]

Caption: The cyclopropanone pathway of the Favorskii rearrangement.

For α-bromoketones lacking α'-hydrogens, a "quasi-Favorskii" or "benzylic-like" rearrangement can occur, proceeding through a concerted collapse of a tetrahedral intermediate without forming a cyclopropanone.[7][13]

Synthetic Applications

Synthesis of Heterocycles

The dual electrophilicity of α-bromoketones makes them exceptionally useful for constructing heterocyclic rings.[1][3] By reacting with a molecule containing two different nucleophiles, two new bonds can be formed in a single pot.

-

Hantzsch Thiazole Synthesis: A classic example is the reaction of an α-bromoketone with a thioamide or thiourea to form a thiazole ring, a common scaffold in pharmaceuticals.[3]

-

Other Heterocycles: Similarly, reactions with amidines, guanidines, or hydrazines can lead to imidazoles, pyrazoles, and other important five-membered ring systems.[3]

Modern Synthetic Methods

The reliability of α-bromoketone reactivity has led to its incorporation into modern, catalytic methodologies.

-

Asymmetric Cross-Coupling: Recent advances have enabled the nickel-catalyzed asymmetric cross-coupling of racemic α-bromoketones with organozinc reagents. This stereoconvergent method allows for the synthesis of α-arylated ketones with high enantioselectivity, creating chiral tertiary centers that are otherwise difficult to access.[14]

Experimental Protocols & Data

Protocol: Acid-Catalyzed α-Bromination of Acetophenone

This protocol describes the synthesis of phenacyl bromide (α-bromoacetophenone), a common α-bromoketone intermediate. The acid-catalyzed mechanism proceeds through an enol intermediate, which is the rate-determining step.[8][9][15] The rate is independent of the bromine concentration, a key piece of evidence for this mechanism.[9][10]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of α-bromoacetophenone.

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (5.0 g, 41.6 mmol) in glacial acetic acid (20 mL).

-

Cooling: Cool the flask in an ice-water bath to approximately 5-10 °C.

-

Bromination: Prepare a solution of bromine (6.7 g, 41.9 mmol, 1.01 eq.) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 20-30 minutes. Maintain the temperature below 20 °C. Self-Validation: The disappearance of the red-brown bromine color indicates its consumption.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. HBr gas will be evolved; perform this in a well-ventilated fume hood.

-

Quenching: Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid cake thoroughly with cold water to remove acetic acid and HBr.

-

Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure α-bromoacetophenone as white crystals.

Expected Data:

| Parameter | Value | Source |

| Product | α-Bromoacetophenone | N/A |

| Typical Yield | 70-85% | [1][9] |

| Melting Point | 49-51 °C | Standard Reference Data |

| ¹H NMR (CDCl₃) | δ ~4.4 (s, 2H, -CH₂Br), 7.5-8.0 (m, 5H, Ar-H) | Standard Reference Data |

| ¹³C NMR (CDCl₃) | δ ~31.0 (-CH₂Br), 128.8, 129.0, 134.0, 134.2, 191.5 (C=O) | Standard Reference Data |

Conclusion

The α-bromoketone functional group is a testament to the power of synergistic electronic effects in organic chemistry. Its heightened electrophilicity and the acidity of its neighboring protons unlock a vast and predictable reaction landscape. From fundamental Sₙ2 and elimination reactions to complex, name-defining rearrangements like the Favorskii, this moiety provides chemists with a reliable toolkit for molecular construction. Its continued relevance in the synthesis of heterocycles, natural products, and as a key component in covalent inhibitors for drug discovery underscores its enduring importance to the scientific community. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to leverage the full synthetic potential of this versatile intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. fiveable.me [fiveable.me]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. purechemistry.org [purechemistry.org]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromoacetyl)pyridine hydrobromide is a key reagent in the synthesis of a multitude of pharmaceutical and bioactive molecules, particularly in the construction of heterocyclic scaffolds like imidazopyridines.[1][2][3] Its utility stems from the reactive α-bromo ketone moiety, which readily participates in nucleophilic substitution and condensation reactions. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety data for this compound, grounded in practical laboratory applications, to empower researchers to handle this compound with confidence and precision.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and storage.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonym(s) | 2-bromo-1-(2-pyridinyl)ethanone hydrobromide | [5] |

| CAS Number | 17570-98-8 | [4][5] |

| Molecular Formula | C₇H₇Br₂NO | [4][6] |

| Molecular Weight | 280.94 g/mol | [6] |

| Physical Form | Solid, powder | [5] |

| Melting Point | 205 °C | [7] |

| Storage Temperature | Refrigerator (2-8°C), under inert gas (Nitrogen or Argon) | [7][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

The Chemistry of Reactivity and Associated Hazards

The primary driver of both the utility and the hazards of this compound is the α-bromo ketone functional group. As an α-haloketone, the bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the basis for its use in forming new carbon-heteroatom bonds, crucial for building complex molecular architectures.[9]

However, this electrophilicity also means it can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This alkylating potential is the underlying reason for its irritant properties and underscores the importance of preventing direct contact.

Safe Handling and Engineering Controls: A Proactive Approach

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[10] This is critical to prevent inhalation of the powder or any potential vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[10][11]

Administrative Controls

-

Designated Area: Whenever possible, establish a designated area within the laboratory for working with this compound. This helps to contain any potential contamination.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this reagent. These SOPs should include specific safety precautions for each step.

-

Training: All personnel handling this compound must be thoroughly trained on its hazards and the established safety protocols.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[10] A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves should be worn.[12] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

-

Lab Coat: A full-length, long-sleeved laboratory coat should be worn and kept buttoned.[10]

-

-

Respiratory Protection: For situations with a higher risk of aerosol generation where a fume hood may not provide sufficient protection, a NIOSH-approved respirator may be necessary.

Caption: Mandatory PPE workflow for handling this compound.

First Aid Measures: Rapid and Informed Response

In the event of an exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [4] |

Accidental Release Measures: Containment and Cleanup

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

-

Small Spills (Solid):

-

Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.

-

Place the spilled material into a designated, labeled waste container.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Alert your institution's environmental health and safety (EHS) department.

-

Ensure the area is well-ventilated.

-

Fire-Fighting Measures

While this compound is not flammable, it can decompose upon heating to produce toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.

-

Suitable Extinguishing Media: Use any means suitable for extinguishing the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[4]

-

Specific Hazards: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to decomposition products.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical's life cycle management.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep refrigerated at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[7][8]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain.

-

Contaminated containers should be treated as hazardous waste.

Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative

This section provides a practical example of the use of this compound in a common synthetic transformation, highlighting the integration of safety measures at each step.

Reaction: Condensation of 2-aminopyridine with this compound.

Materials:

-

2-Aminopyridine

-

This compound

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other suitable base)

Procedure:

-

Preparation (in a fume hood):

-

Don all required PPE (safety goggles, lab coat, nitrile gloves).

-

Set up a round-bottom flask with a magnetic stirrer and a reflux condenser in the fume hood.

-

-

Reagent Addition:

-

To the flask, add 2-aminopyridine and ethanol.

-

While stirring, slowly add sodium bicarbonate.

-

Carefully weigh the required amount of this compound in the fume hood and add it portion-wise to the reaction mixture. Causality: Portion-wise addition helps to control any potential exotherm.

-

-

Reaction:

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration. Wash the solid with cold water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system.

-

-

Waste Disposal:

-

Collect all liquid waste (filtrate) in a designated hazardous waste container.

-

Dispose of any contaminated filter paper and other solid waste in the appropriate solid hazardous waste container.

-

Caption: Step-by-step workflow for the safe synthesis of an imidazopyridine derivative.

Toxicological Information: A Data Gap and a Precautionary Approach

In the absence of comprehensive data, a precautionary principle must be applied. The hazards identified (skin, eye, and respiratory irritation) are consistent with its classification as an alkylating agent and a pyridine derivative. The parent compound, 2-acetylpyridine, is also known to be a skin, eye, and respiratory irritant.[13][14] Therefore, it is prudent to handle this compound as a compound with the potential for significant local toxicity upon direct contact and to minimize all routes of exposure.

Conclusion

This compound is an invaluable tool for the synthetic chemist, but its reactivity demands respect and careful handling. By integrating a thorough understanding of its hazards with robust safety protocols, including the consistent use of engineering controls and personal protective equipment, researchers can safely harness its synthetic potential. This guide serves as a comprehensive resource to foster a culture of safety and informed decision-making in the laboratory, ensuring that scientific advancement and personal well-being go hand in hand.

References

- 1. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | 17570-98-8 [sigmaaldrich.com]

- 6. 17570-98-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 17570-98-8 [chemicalbook.com]

- 8. 17570-98-8|this compound|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. biosynce.com [biosynce.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. synerzine.com [synerzine.com]

Spectroscopic Analysis of 2-(Bromoacetyl)pyridine Hydrobromide: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Bromoacetyl)pyridine hydrobromide is a key reagent in synthetic chemistry, valued for its bifunctional nature that allows for the introduction of a pyridyl ketone moiety in a variety of molecular scaffolds. Its utility in the synthesis of heterocyclic compounds and as a covalent modifier in chemical biology necessitates a thorough understanding of its structural and electronic properties. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a publicly available, complete experimental dataset for this specific compound is elusive, this document leverages established principles of spectroscopic interpretation for analogous structures—namely pyridinium salts, α-haloketones, and organobromine compounds—to present a robust predictive analysis. Detailed experimental protocols for acquiring and interpreting this data are also provided to serve as a practical resource for researchers.

Introduction: The Chemical Significance of this compound

This compound is a versatile synthetic building block. The presence of a reactive α-bromo ketone functional group makes it an excellent electrophile for reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its application in the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Furthermore, the pyridyl nitrogen, in its hydrobromide salt form, influences the reactivity of the molecule and its solubility. A precise understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the methylene protons and the four aromatic protons of the pyridine ring. Due to the hydrobromide salt form, the pyridinium proton will induce a significant downfield shift of the ring protons compared to neutral pyridine.

Key Predicted Features:

-

Pyridinium Protons (Ar-H): The protons on the pyridine ring will be deshielded due to the positive charge on the nitrogen atom. This results in their appearance in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The coupling pattern will be complex due to ortho, meta, and para couplings, but will be characteristic of a 2-substituted pyridine.

-

Methylene Protons (-CH₂Br): The two protons of the bromoacetyl group are expected to appear as a singlet. Their chemical shift will be influenced by the adjacent electron-withdrawing carbonyl group and the bromine atom, placing them in the range of δ 4.5 - 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Py) | 8.8 - 9.0 | d |

| H-4 (Py) | 8.3 - 8.5 | t |

| H-5 (Py) | 8.0 - 8.2 | t |

| H-3 (Py) | 8.6 - 8.8 | d |

| -CH₂Br | 4.5 - 5.0 | s |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework.

Key Predicted Features:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be significantly deshielded, appearing in the downfield region of the spectrum, typically around δ 190-200 ppm.

-

Pyridinium Carbons: The carbons of the pyridine ring will also be deshielded due to the electron-withdrawing effect of the protonated nitrogen.

-

Methylene Carbon (-CH₂Br): The carbon of the bromoacetyl group will be influenced by the attached bromine and carbonyl group, with an expected chemical shift in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| C-2 (Py) | 150 - 155 |

| C-6 (Py) | 148 - 152 |

| C-4 (Py) | 140 - 145 |

| C-3 (Py) | 128 - 132 |

| C-5 (Py) | 125 - 130 |

| -CH₂Br | 30 - 40 |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the pyridinium protons can be solvent-dependent.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be the carbonyl stretch and bands associated with the pyridinium ring.

Key Predicted Features:

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The position is characteristic of an α-haloketone. Conjugation with the pyridine ring may slightly lower this frequency.

-

Pyridinium Ring Vibrations: A series of bands in the 1600-1400 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations within the aromatic ring.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group will be observed just below 3000 cm⁻¹.

-

N-H Stretch: A broad absorption may be present in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the pyridinium hydrobromide.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N⁺-H Stretch | 2500 - 3000 | Broad, Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch | 1690 - 1715 | Strong, Sharp |

| Pyridinium C=C, C=N Stretches | 1600 - 1400 | Medium-Strong |

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the fragmentation patterns, which can aid in structure confirmation.

Key Predicted Features:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. Therefore, we expect to see peaks corresponding to [C₇H₆⁷⁹BrNO]H⁺ and [C₇H₆⁸¹BrNO]H⁺. The nominal molecular weight of the free base is 200 g/mol , so the protonated molecule would be at m/z 201 and 203. However, given the hydrobromide salt, the observed species will depend on the ionization method.

-

Characteristic Isotopic Pattern: Any fragment containing a bromine atom will also exhibit this M and M+2 pattern.

-

Major Fragmentation Pathways:

-

Loss of Br•: A common fragmentation for bromo-compounds is the loss of a bromine radical, which would result in a significant peak.

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon is another likely fragmentation pathway.

-

Table 4: Predicted Key Mass Spectrometry Fragments

| Fragment | Predicted m/z | Comments |

| [M+H]⁺ (⁷⁹Br) | 202 | Molecular ion with ⁷⁹Br |

| [M+H]⁺ (⁸¹Br) | 204 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | 122 | Loss of a bromine atom |

| [C₅H₄NCO]⁺ | 106 | α-cleavage product |

Experimental Protocol for MS Data Acquisition

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

Instrumental Parameters (ESI-MS):

-